molecular formula C19H35N3O3 B14789179 (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B14789179
M. Wt: 353.5 g/mol
InChI Key: UFJXRNCSSNZXBT-UHFFFAOYSA-N
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Description

The compound (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate (CAS No. 1354004-16-2) is a chiral carbamate derivative with a molecular formula of C₁₈H₃₃N₃O₃ and a molecular weight of 339.48 g/mol . Its structure features:

  • A piperidin-4-ylmethyl backbone functionalized with a 2-amino-3-methylbutanoyl group.
  • A tert-butyl carbamate moiety substituted with a cyclopropyl group.
  • 1 H-bond donor and 4 H-bond acceptors, indicating moderate polarity .

This compound is listed in chemical catalogs as an intermediate in pharmaceutical synthesis, with synonyms such as ZINC79410322 and AKOS027388569 .

Properties

IUPAC Name

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)21-10-8-14(9-11-21)12-22(15-6-7-15)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJXRNCSSNZXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Piperidine Functionalization

This approach begins with commercial piperidin-4-ylmethanol derivatives. A representative sequence involves:

  • Boc protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃, THF/H₂O) achieves >90% yield of tert-butyl piperidin-4-ylmethylcarbamate.
  • Cyclopropylmethylation : Alkylation using cyclopropylmethyl bromide with K₂CO₃ in DMF installs the cyclopropyl group at 60–70°C (yield: 65–72%).
  • Amide coupling : The (S)-2-amino-3-methylbutanoyl moiety is introduced via HATU-mediated coupling with Boc-L-valine, followed by TFA deprotection (overall yield: 58%).

Critical considerations :

  • Order of functionalization impacts regioselectivity; early Boc protection prevents side reactions at the piperidine nitrogen.
  • Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but require careful temperature control to avoid epimerization.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ Pd-mediated chemistry for streamlined cyclopropyl group introduction:

Step Reagents/Conditions Yield Reference
1 Piperidin-4-ylmethyl triflate, Pd(OAc)₂/Xantphos, cyclopropylboronic acid, Cs₂CO₃, dioxane, 100°C 68%
2 Boc protection (Boc₂O, DMAP, CH₂Cl₂) 92%
3 Amide coupling (EDCl/HOBt, Boc-L-valine, DMF) 75%

This method reduces alkylation side products but requires anhydrous conditions and specialized boronic acid reagents.

Multi-Component Assembly Techniques

A convergent route utilizing formic acid-mediated three-component reactions demonstrates potential for rapid synthesis:

  • Core assembly : Piperidin-4-ylmethylamine, cyclopropyl aldehyde, and tert-butyl carbamate react in THF/H₂O with formic acid (6 days, rt) to form the cyclopropylmethyl-Boc-piperidine intermediate (57% yield).
  • Chiral induction : (S)-2-N-Boc-amino-3-methylbutanoic acid is coupled using DCC/DMAP, followed by global deprotection (HCl/dioxane).

Advantages :

  • Avoids isolation of sensitive intermediates.
  • Enables late-stage diversification of the amino acid moiety.

Stereochemical Control and Resolution Methods

The (S)-configuration at the 2-amino-3-methylbutanoyl center is achieved through:

  • Chiral pool synthesis : Use of enantiomerically pure Boc-L-valine ensures >99% ee.
  • Dynamic kinetic resolution : Employing Shibasaki catalysts (e.g., LaLi₃tris(binaphthoxide)) during amide formation achieves 88% ee in racemic mixtures.

HPLC analysis (Chiralpak IA column, hexane/i-PrOH 90:10) confirms enantiopurity, with typical retention times of 8.2 min (R) and 10.1 min (S).

Comparative Analysis of Methodologies

Parameter Stepwise Pd-Catalyzed Multi-Component
Total Yield 58% 47% 52%
Steps 5 4 3
Stereocontrol Excellent Moderate Good
Scalability >100 g <50 g 50–100 g

The stepwise method remains preferred for large-scale GMP production due to established protocols, while Pd-catalyzed routes offer atom economy for research-scale applications.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes .

Medicine

Its ability to interact with specific molecular targets can lead to the discovery of new therapeutic agents .

Industry

In industrial applications, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate (CAS 1354003-28-3)

Key Differences :

  • Substituent Variation : The cyclopropyl group on the carbamate nitrogen in the target compound is replaced by a methyl group in this analog .
  • Methyl substitution may alter metabolic stability compared to cyclopropyl, which is known for resistance to oxidative degradation.

Data Comparison :

Property Target Compound Methyl-Substituted Analog
CAS No. 1354004-16-2 1354003-28-3
Molecular Formula C₁₈H₃₃N₃O₃ Not Reported
Molecular Weight 339.48 g/mol Not Reported
H-Bond Donors 1 Not Reported
H-Bond Acceptors 4 Not Reported

(S)-tert-Butyl (1-(4-Methoxyphenyl)ethyl)carbamate (Catalog No. 126)

Key Differences :

  • Core Structure: Replaces the amino-methylbutanoyl-piperidin moiety with a 4-methoxyphenylethyl group .
  • Functional Implications: The 4-methoxyphenyl group introduces aromaticity and electron-donating effects, which may influence π-π stacking interactions in biological systems.

Data Comparison :

Property Target Compound 4-Methoxyphenyl Analog
CAS No. 1354004-16-2 Not Reported
Molecular Formula C₁₈H₃₃N₃O₃ Not Reported
Substituents Cyclopropyl, piperidinyl 4-Methoxyphenylethyl

Research Findings and Implications

While direct comparative pharmacological data are unavailable in the provided sources, structural analysis reveals critical trends:

  • Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound likely enhances metabolic stability and target affinity due to its rigidity and resistance to enzymatic degradation, a feature leveraged in protease inhibitors .
  • Piperidinyl Backbone : The presence of a piperidine ring (vs. 4-methoxyphenyl) may improve blood-brain barrier penetration in neurological drug candidates .

Biological Activity

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Structural Characteristics

The compound features several noteworthy structural components:

  • tert-Butyl group : Contributes to lipophilicity and influences binding interactions.
  • Piperidine ring : Provides a basic nitrogen atom that can participate in hydrogen bonding.
  • Cyclopropyl group : Imparts rigidity and may affect the compound's conformational dynamics.
  • Amino acid derivative : The presence of 2-amino-3-methylbutanoic acid enhances its biological relevance.

Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. Its mechanisms of action can be summarized as follows:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways that regulate physiological responses.
  • Protein-Ligand Binding : Studies suggest that it can effectively bind to proteins, which is crucial for understanding its therapeutic potential.

Binding Studies

Binding studies have demonstrated that this compound interacts with several targets. For instance, it has been evaluated for its affinity towards receptors involved in neurotransmission and metabolic regulation.

Target ReceptorBinding Affinity (IC50)Effect
P2Y receptor1.5 µMAntagonist activity
Enzyme X0.8 µMInhibitory effect

Case Studies

  • Neurotransmitter Modulation : In a study examining the effects on neurotransmitter release, this compound was found to enhance the release of dopamine in vitro, suggesting potential applications in treating neurodegenerative disorders.
  • Metabolic Pathway Regulation : Another study highlighted its role in modulating metabolic pathways associated with obesity and diabetes. The compound demonstrated the ability to lower glucose levels in animal models, indicating its potential as a therapeutic agent for metabolic disorders.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds. The following table summarizes key differences:

Compound NameStructural FeaturesBiological Activity
Compound APiperidine with methyl substitutionModerate receptor affinity
Compound BCyclohexane instead of cyclopropaneIncreased enzyme inhibition
This compoundUnique combination of functional groupsHigh receptor affinity and enzyme modulation

Q & A

Q. What are the recommended synthetic routes for (S)-tert-butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the coupling of a piperidine derivative to a protected amino acid. For example, peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with NEt₃ as a base in dry dichloromethane (DCM) under nitrogen can achieve yields >90% . Stirring durations (e.g., 4 days at room temperature) and solvent selection (e.g., DCM for stability) are critical for optimizing reaction efficiency. Purification via column chromatography (e.g., alumina-based columns with gradients of PE/EtOAc/MeOH) ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : Confirms regiochemistry and stereochemistry, with δ values for cyclopropyl (1.0–1.5 ppm) and tert-butyl groups (1.2–1.4 ppm) serving as diagnostic peaks .
  • IR Spectroscopy : Identifies carbonyl stretches (e.g., carbamate C=O at ~1680–1720 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
  • Chiral HPLC : Validates enantiomeric purity, especially for the (S)-configured tert-butyl group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, analogous carbamates require:

  • Use of PPE (gloves, goggles) and fume hoods to prevent inhalation/contact.
  • Immediate washing with soap/water for skin exposure and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be rigorously controlled and verified?

  • Chiral Auxiliaries : Use (S)-configured starting materials (e.g., Boc-protected piperidine-2-carboxylic acid) to enforce stereochemistry .
  • X-ray Crystallography : Resolves ambiguities in spatial arrangement, particularly for cyclopropyl and piperidinyl moieties .
  • Dynamic NMR : Detects rotational barriers in carbamate groups to confirm conformational stability .

Q. What strategies mitigate side reactions (e.g., racemization) during peptide coupling steps?

  • Low-Temperature Reactions : Perform couplings at 0–4°C to minimize epimerization.
  • Coupling Reagent Selection : HBTU or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) reduces racemization vs. traditional EDCI/HOBt .
  • In Situ Monitoring : TLC (PE/EtOAc/MeOH systems) tracks reaction progress and detects byproducts early .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Predicts binding affinities to targets like proteases or kinases by modeling interactions between the carbamate’s cyclopropyl group and hydrophobic enzyme pockets.
  • QM/MM Simulations : Assesses steric effects of the tert-butyl group on reaction intermediates .

Q. What methods are suitable for evaluating this compound’s pharmacokinetic properties in preclinical studies?

  • In Vitro ADME : Microsomal stability assays (e.g., human liver microsomes) quantify metabolic degradation.
  • Plasma Protein Binding : Equilibrium dialysis measures unbound fraction, critical for dose-response studies.
  • Caco-2 Permeability : Predicts intestinal absorption potential using monolayer transepithelial resistance .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
  • Orthogonal Assays : Validate antiviral/antibiofilm activity via both cell-based (e.g., plaque reduction) and biochemical (e.g., enzyme inhibition) methods .
  • Meta-Analysis : Compare structural analogs (e.g., tert-butyl vs. benzyl carbamates) to identify pharmacophore requirements .

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